5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXYUPUMLMWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isogenistein trimethyl ether typically involves the condensation of 2-hydroxy-4:6:2′-trimethoxy phenyl benzyl ketone with ethyl formate or methyl formate to produce the corresponding 2-hydroxy isoflavanones. These isoflavanones then undergo dehydration to form isogenistein trimethyl ether . The reaction conditions often involve the use of anhydrous aluminum chloride in benzene as a catalyst for the demethylation process .
Industrial Production Methods: While specific industrial production methods for isogenistein trimethyl ether are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Isogenistein trimethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the ether groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Biological Activities of Chromone Derivatives
- Anti-inflammatory Effects : Chromone derivatives have been shown to inhibit NF-κB activation and suppress nitric oxide (NO) production in macrophages, which are key processes in inflammation . This suggests potential applications in treating inflammatory conditions.
- Antioxidant Properties : Many chromone derivatives exhibit antioxidant activity, which can help protect against oxidative stress-related diseases .
- Lipid Lowering Effects : Certain chromone derivatives, such as 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , have demonstrated lipid-lowering effects by reducing lipid droplet accumulation in hepatocytes . This could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Potential Applications of 5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Given the biological activities of similar chromone derivatives, This compound might be explored for:
- Pharmaceutical Development : Its structural similarity to other chromones with anti-inflammatory and lipid-lowering effects suggests potential use in developing new drugs targeting these pathways.
- Cosmetic Applications : Antioxidant properties could make it useful in skincare products aimed at reducing oxidative stress and improving skin health.
- Nutritional Supplements : If it exhibits lipid-lowering effects, it might be considered for use in dietary supplements aimed at managing lipid metabolism.
Case Studies and Data Tables
Unfortunately, specific case studies or data tables for This compound are not available due to the lack of detailed research on this compound. However, studies on similar chromone derivatives provide valuable insights into their potential applications:
| Compound | Biological Activity | Potential Application |
|---|---|---|
| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Lipid Lowering | NAFLD/NASH Management |
| Chromone Derivatives from Aquilaria sinensis | Anti-inflammatory | Inflammatory Diseases |
| General Chromone Derivatives | Antioxidant | Skincare/Cosmetics |
Mechanism of Action
The mechanism of action of isogenistein trimethyl ether involves its interaction with various molecular targets and pathways. As a phytoestrogen, it can bind to estrogen receptors and modulate their activity, leading to changes in gene expression and cellular functions. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 5,7-dimethoxy substitution (target compound) vs. 6,7-dimethoxy (compound 50 ) alters antifungal specificity due to steric and electronic effects.
- Phenyl Substitution : The 2-methoxyphenyl group in the target compound enhances anticancer activity in NSCLC models compared to the 4-methoxyphenyl analog (compound 52 ), likely due to improved target binding .
- Hydroxyl vs. Methoxy : Replacement of hydroxyl groups with methoxy (e.g., in compound 52 ) increases metabolic stability but may reduce solubility .
Anticancer Activity
- Target Compound : Derivatives like S4-2-2 (containing the target structure with additional sulfonylpiperidine groups) show potent inhibition of A549 lung cancer cells (tumor volume inhibition rate: 41.9%) via apoptosis induction and migration suppression .
- 4-Methoxyphenyl Analog (Compound 52) : Exhibits aromatase (CYP19A1) inhibition, suggesting utility in breast cancer prevention, but lacks direct cytotoxicity data .
- Quinoline Derivatives: Compounds with 3,4-dimethoxyphenyl groups (e.g., 3f ) demonstrate dual antibacterial and antitumor activity, highlighting the role of extended substituents in multitarget effects.
Antifungal Activity
Enzyme Inhibition
- The 2′-methoxyflavone analog (3-hydroxy-2-(2-methoxyphenyl)) inhibits Aurora kinases (IC₅₀: 16 µM), whereas the target compound’s methoxy groups may favor kinase selectivity through hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
Key Insights :
Biological Activity
5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one, a flavonoid derivative, has garnered attention in recent research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 312.32 g/mol
- CAS Number : 1162-82-9
The compound belongs to the flavone class of compounds, characterized by a chromen-4-one backbone with methoxy substitutions that enhance its biological activity.
1. Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its efficacy in inhibiting cell proliferation, suggesting that structural features of flavones are crucial for enhancing this activity. The compound's mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial and fungal pathogens. In particular, it has been evaluated for its effectiveness against Candida albicans and Streptococcus mutans, demonstrating potential as a therapeutic agent in treating infections caused by these microorganisms .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of flavonoids similar to this compound. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease pathology. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed oxidative cyclization from 2′-hydroxydihydrochalcones. This method allows for the efficient production of various flavone derivatives while maintaining structural integrity necessary for biological activity.
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for preparing 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one, and how are yields optimized?
The synthesis typically involves Mannich base reactions or alkylation of precursor flavonoids . For example, a procedure using 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one with dimethyl sulfate in acetone and anhydrous K₂CO₃ achieves methylation of hydroxyl groups, yielding 5,7-dimethoxy derivatives. Reaction optimization includes controlling temperature (6 h at reflux) and stoichiometric ratios (3:1 molar ratio of dimethyl sulfate to precursor) to maximize yields (up to 92% in some cases) . Purity is confirmed via TLC and recrystallization.
Advanced: How can click chemistry be applied to synthesize triazole-functionalized derivatives of this chromenone?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce triazole moieties. For example, reacting a propargyloxy-substituted precursor with azides (e.g., phenylacetylene) in the presence of CuSO₄·5H₂O and sodium ascorbate generates triazole derivatives. Key parameters include:
- Catalyst loading : 5 mol% CuSO₄ and 10 mol% ascorbate.
- Solvent : DMF or t-BuOH/H₂O mixtures.
- Reaction time : 12–24 h at 60°C.
Yields vary (35–92%) depending on steric hindrance and azide reactivity .
Basic: What spectroscopic methods are used to characterize this compound, and what key data should be reported?
- 1H/13C NMR : Look for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in δ 6.3–8.2 ppm. The 4H-chromen-4-one carbonyl carbon appears at δ ~177 ppm .
- FTIR : Strong C=O stretch at ~1647 cm⁻¹ and methoxy C-O at ~1246 cm⁻¹ .
- MS : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical mass (C₁₈H₁₆O₅: 312.3 g/mol) .
Advanced: How is single-crystal X-ray diffraction (SCXRD) applied to resolve structural ambiguities in this compound?
SCXRD with SHELXL refinement (e.g., using OLEX2 software) determines bond lengths, angles, and intermolecular interactions. For chromenones:
- Key metrics : Mean C-C bond length ~1.42 Å, dihedral angles between aromatic rings (e.g., 5–15° for methoxyphenyl substitution).
- Data collection : High-resolution (<1.0 Å) data at 150 K reduces thermal motion artifacts.
- Validation : R-factor <0.05 and wR₂ <0.15 ensure accuracy .
Basic: What biological activities are associated with structural analogs of this compound?
Analog studies reveal:
- Tyrosinase inhibition : Substitution at the 3-position (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl) significantly impacts IC₅₀. For example, 7,8-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has IC₅₀ = 82.8 µM, while 6,7-dihydroxy analogs show IC₅₀ = 8.1 µM .
- Antioxidant activity : Methoxy groups at 5,7-positions enhance radical scavenging due to electron-donating effects .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or enzyme sources (e.g., mushroom vs. human tyrosinase).
- Purity : HPLC-grade purity (>95%) is critical; impurities like unreacted precursors can skew results.
- Structural confirmation : Always validate via SCXRD or 2D NMR to rule out isomerization or degradation .
Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?
- Docking software : AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes (e.g., tyrosinase).
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : Use substituent electronic parameters (Hammett σ) to correlate methoxy positioning with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
